1,11-Dodecadien-4-ol 4-Acetate
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Overview
Description
1,11-Dodecadien-4-ol 4-Acetate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It appears as a colorless to pale yellow liquid and is commonly used as a fragrance and flavor additive in various products, including food, cosmetics, and perfumes . The compound is also known by its IUPAC name, dodeca-1,11-dien-4-yl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Dodecadien-4-ol 4-Acetate can be synthesized through several methods. One common synthetic route involves the Wittig reaction , where an aldehyde reacts with a phosphonium ylide to form an alkene . This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the acetylation of 1,11-Dodecadien-4-ol using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine . The reaction is usually conducted at room temperature and monitored by gas chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,11-Dodecadien-4-ol 4-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,11-Dodecadien-4-ol 4-Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, such as 3-Hydroxy Sebacic Acid.
Biology: The compound is studied for its potential role in biological processes and its effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is widely used in the fragrance and flavor industry as an additive in perfumes, cosmetics, and food products.
Mechanism of Action
The mechanism of action of 1,11-Dodecadien-4-ol 4-Acetate involves its interaction with various molecular targets and pathways. The compound is known to modulate enzymatic activities and influence metabolic pathways. For example, it can act as an inhibitor of certain enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of fatty acids.
Comparison with Similar Compounds
1,11-Dodecadien-4-ol 4-Acetate can be compared with other similar compounds, such as:
1,11-Dodecadien-4-ol: The non-acetylated form of the compound, which lacks the acetate group and has different chemical properties and applications.
Dodeca-1,11-dien-4-yl acetate: Another name for this compound, highlighting its structural similarity.
3-Hydroxy Sebacic Acid: A related compound used in metabolic studies and as a biomarker for certain disorders.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct fragrance and flavor properties, making it valuable in various industrial applications .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodeca-1,11-dien-4-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-12-14(11-5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
InChI Key |
OAGITPMRXSWGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCCCCC=C)CC=C |
Origin of Product |
United States |
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